

Spectroscopic Profile of 3-Bromo-1,1,1trichloropropane: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-1,1,1-trichloropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the halogenated hydrocarbon **3-Bromo-1,1,1-trichloropropane** (CAS No. 13749-37-6). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **3-Bromo-1,1,1-trichloropropane** is $C_3H_4BrCl_3$, with a molecular weight of 226.33 g/mol . Its structure consists of a propane backbone with a bromine atom at the C3 position and three chlorine atoms at the C1 position. This substitution pattern gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **3-Bromo-1,1,1-trichloropropane**, both ¹H and ¹³C NMR data provide key insights into its molecular framework.

¹H NMR Data



The ¹H NMR spectrum of **3-Bromo-1,1,1-trichloropropane** is expected to show two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~3.4 - 3.6	Triplet	2H	-CH ₂ Br
2	~3.1 - 3.3	Triplet	2H	-CH2CCl3

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly based on solvent and experimental conditions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **3-Bromo-1,1,1-trichloropropane** will exhibit three signals, one for each of the unique carbon atoms in the molecule.

Signal	Chemical Shift (ppm)	Assignment
1	~80 - 90	-CCl ₃
2	~45 - 55	-CH ₂ CCl ₃
3	~25 - 35	-CH₂Br

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Bromo-1,1,1-trichloropropane** is characterized by the following key absorption bands.[1] The spectrum was obtained from a neat sample.[1]



Wavenumber (cm⁻¹)	Intensity	Assignment
~2970 - 2850	Medium-Strong	C-H stretching (alkane)
~1440	Medium	C-H bending (scissoring)
~700 - 800	Strong	C-Cl stretching
~650 - 550	Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Bromo-1,1,1-trichloropropane**, electron ionization (EI) is a common method for generating the mass spectrum.

The mass spectrum of **3-Bromo-1,1,1-trichloropropane** will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The most abundant fragment ions observed in the GC-MS analysis are:[1]

m/z	Relative Intensity	Assignment (Proposed)
109	High	[C ₂ H ₂ Cl ₂] ⁺
191	Medium	[C ₃ H ₄ ⁷⁹ Br ³⁵ Cl ₂]+
189	Medium	[C₃H4 ⁷⁹ Br³ ⁵ Cl₂ - H₂]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **3-Bromo-1,1,1-trichloropropane** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,



DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90, is used for data acquisition.[1]

¹H NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is used.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹³C NMR Acquisition:

- The spectrometer is tuned to the carbon frequency.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
- The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of **3-Bromo-1,1,1-trichloropropane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.



- The sample is placed in the instrument's sample compartment.
- The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like **3-Bromo-1,1,1-trichloropropane**, gas chromatography (GC) is an ideal method for sample introduction, allowing for separation from any impurities.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

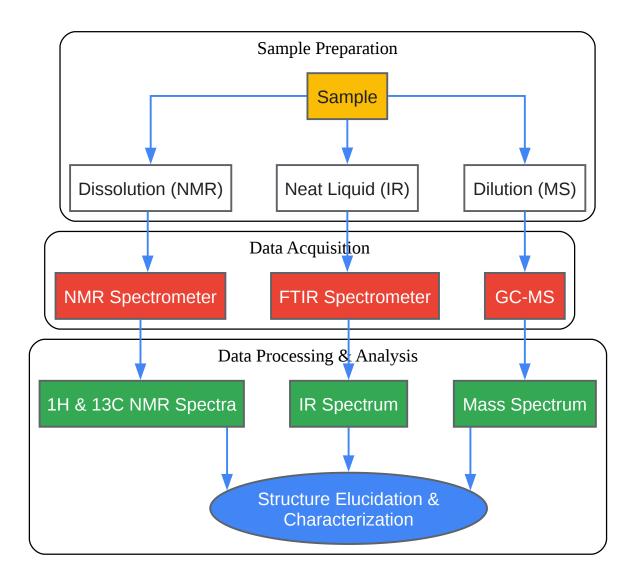
Data Acquisition:

- A small volume of a dilute solution of the sample is injected into the GC.
- The compound travels through the GC column and is separated based on its boiling point and interactions with the stationary phase.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **3-Bromo-1,1,1-trichloropropane**.





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Caption: Workflow for Spectroscopic Analysis.

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References



- 1. 3-Bromo-1,1,1-trichloropropane | C3H4BrCl3 | CID 573283 PubChem [pubchem.ncbi.nlm.nih.gov]
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